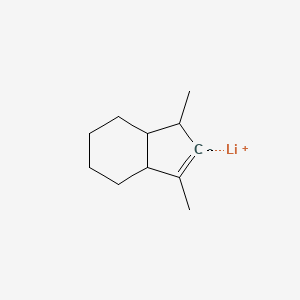
lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide is a chemical compound with the molecular formula C11H17Li It is a lithium salt of a bicyclic hydrocarbon, which is structurally related to indene derivatives
Preparation Methods
The synthesis of lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide typically involves the reaction of 1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-one with a lithium reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of the lithium salt. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The lithium atom can be substituted with other metal cations or organic groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Scientific Research Applications
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The bicyclic hydrocarbon structure allows it to interact with hydrophobic regions of biological molecules, potentially altering their function .
Comparison with Similar Compounds
Similar compounds to lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide include:
1,3,3a,4,5,6,7,7a-octahydroinden-2-one: A related compound with a similar bicyclic structure but without the lithium ion.
1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-one:
Properties
CAS No. |
168889-62-1 |
|---|---|
Molecular Formula |
C11H17Li |
Molecular Weight |
156.2 g/mol |
IUPAC Name |
lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide |
InChI |
InChI=1S/C11H17.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h8,10-11H,3-6H2,1-2H3;/q-1;+1 |
InChI Key |
VBSYQCMDAHXLEQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1[C-]=C(C2C1CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
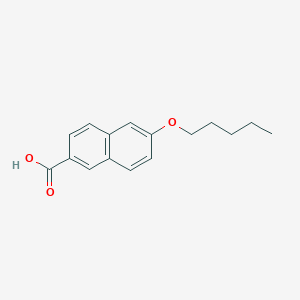

![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
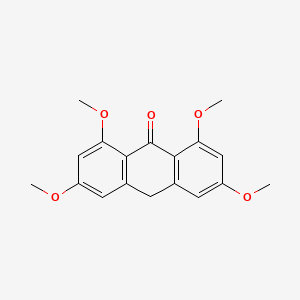
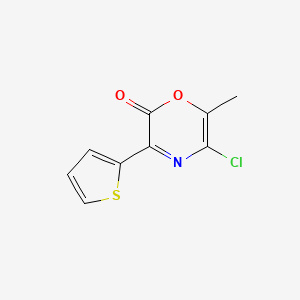
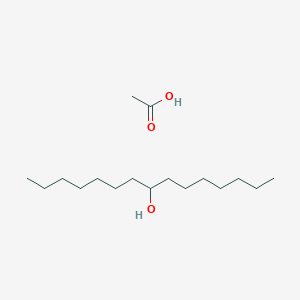

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
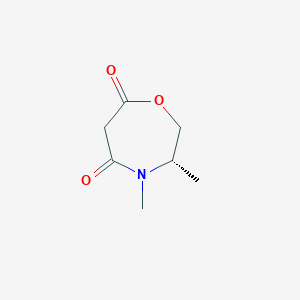
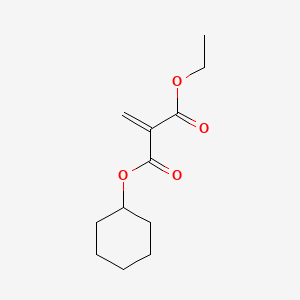
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
